Piperphentonamine hydrochloride

Cerebral ischemia Neuroprotection Calcium sensitizer

PPTA enhances myocardial contractile protein Ca²⁺ sensitivity without elevating intracellular Ca²⁺—eliminating proarrhythmic risks inherent to traditional inotropes and PDE-inhibitory calcium sensitizers. Advanced to Phase 2 clinical trials in China for post-cardiac surgery heart failure, PPTA uniquely suppresses IL-1β, TNF-α, caspase-3, and HSP-70 in cerebral ischemia models, outperforming edaravone. Choose PPTA for studies requiring pure calcium sensitization pharmacology uncontaminated by off-target signaling, particularly dual cardiovascular-neurological endpoints.

Molecular Formula C21H24ClNO4
Molecular Weight 389.87
CAS No. 136467-36-2
Cat. No. B610114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperphentonamine hydrochloride
CAS136467-36-2
SynonymsPPTA
Molecular FormulaC21H24ClNO4
Molecular Weight389.87
Structural Identifiers
SMILESO=C(CCN(CCC1=CC=C(OCO2)C2=C1)C)/C=C/C3=CC=C(O)C=C3.[H]Cl
InChIInChI=1S/C21H23NO4.ClH/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16;/h2-9,14,23H,10-13,15H2,1H3;1H/b8-4+;
InChIKeyMXVIFUCWSSCOCK-ZFXMFRGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piperphentonamine Hydrochloride: Preclinical Calcium Sensitizer for Heart Failure and Cerebral Ischemia Research [1]


Piperphentonamine hydrochloride (PPTA) is a calcium sensitizer developed as a cardiovascular and neuroprotective research compound [1]. Its primary pharmacological investigation is in heart failure and cerebral ischemia-reperfusion injury models [2]. PPTA enhances myocardial contractile protein sensitivity to calcium without increasing intracellular calcium concentration [1], thereby avoiding the calcium overload and proarrhythmic risks associated with traditional inotropes. It has advanced to Phase 2 clinical trials in China for heart failure following cardiac surgery [3] and is also under preclinical investigation for neuroprotective applications.

Why Generic Piperphentonamine Hydrochloride Substitution Fails in Preclinical Models


In the calcium sensitizer class, compounds exhibit divergent secondary pharmacology and safety profiles that preclude simple interchangeability. Traditional inotropes like cardiac glycosides and phosphodiesterase inhibitors increase intracellular calcium, causing proarrhythmic risks [1]. Even within calcium sensitizers, levosimendan carries vasodilatory and PDE-inhibitory activities that differ from PPTA's pharmacological fingerprint [2]. Furthermore, PPTA demonstrates unique neuroprotective effects in cerebral ischemia models not observed across all class members [3]. Substituting an unvalidated analog risks confounding experimental outcomes, particularly in studies requiring precise control over calcium handling mechanisms or dual cardiovascular-neurological endpoints. The following quantitative evidence substantiates these differentiation points.

Piperphentonamine Hydrochloride: Quantitative Evidence Guide for Scientific Selection


PPTA vs. Edaravone in Cerebral Ischemia-Reperfusion: Differential Effects on Inflammatory and Apoptotic Markers

In a rat middle cerebral artery occlusion model, PPTA (2.5-10 mg/kg) demonstrated significant reversal of ischemia-induced cognitive deficits. Crucially, PPTA treatment reversed the upregulation of IL-1β, TNF-α, caspase-3, and HSP-70 mRNA expression, whereas the comparator edaravone (6 mg/kg) failed to show this effect on inflammatory and apoptotic markers despite also improving behavioral outcomes [1].

Cerebral ischemia Neuroprotection Calcium sensitizer

PPTA vs. Placebo in Phase 2 Heart Failure: Hemodynamic Improvement in Post-Cardiac Surgery Patients

PPTA has advanced to randomized, single-blind, placebo-controlled Phase 2 clinical trials (CTR20132349, CTR20150140, CTR20170434) evaluating hemodynamic effects in patients with heart failure following cardiac surgery [1]. While complete quantitative hemodynamic data remain unpublished, the progression through multiple Phase 2 trials represents a development milestone not achieved by most investigational calcium sensitizers.

Heart failure Calcium sensitizer Hemodynamics

PPTA in 4-VO Global Cerebral Ischemia: Attenuation of Hippocampal CA1 Neuron Loss and Memory Deficits

In a rat 4-vessel occlusion model of global cerebral ischemia, PPTA (5, 10 mg/kg, i.p., administered 2h post-reperfusion and daily for 15 days) attenuated ischemia-induced memory deficits measured by step-through passive avoidance retention [1]. PPTA treatment also reduced massive neuron loss in the hippocampal CA1 subregion. This neuroprotective profile extends the compound's utility beyond cardiovascular applications and is not a class-wide property of all calcium sensitizers [2].

Global cerebral ischemia Hippocampus Memory

PPTA Safety Pharmacology: Absence of CNS and Cardiovascular Effects at Therapeutic Doses

In general pharmacology studies, PPTA (2-8 mg/kg i.p. in mice; 1-8 mg/kg i.v. in anesthetized dogs) showed no significant effects on general behavior, spontaneous activity, ECG, heart rate, blood pressure, or respiration [1]. This contrasts with traditional inotropes like cardiac glycosides and phosphodiesterase inhibitors, which carry proarrhythmic risks and hemodynamic perturbations at therapeutic doses due to intracellular calcium elevation [2].

Safety pharmacology General pharmacology Calcium sensitizer

PPTA Freeze-Dried Formulation: Solubility and Stability Optimization Over Unformulated API

Unformulated PPTA free base exhibits poor aqueous solubility and limited stability, prone to degradation and yellowing [1]. The patented freeze-dried formulation (1 part PPTA, 10 parts mannitol excipient, pH 2.0-3.0 water for injection) yields a product with excellent appearance, solubility, color stability, and extended shelf life [2]. This formulation enhancement is critical for reproducible in vivo administration.

Formulation Stability Lyophilization

PPTA vs. Levosimendan: Distinct Molecular Mechanism Within Calcium Sensitizer Class

PPTA increases the sensitivity of myocardial contractile proteins to calcium without elevating intracellular calcium concentration, and may even antagonize calcium overload [1]. This mechanism distinguishes PPTA from levosimendan, which exhibits additional phosphodiesterase III inhibitory and vasodilatory activities [2], and from pimobendan, which combines calcium sensitization with PDE III inhibition.

Calcium sensitizer Mechanism of action Heart failure

Optimal Research Applications for Piperphentonamine Hydrochloride Based on Quantitative Evidence


Preclinical Heart Failure Models Requiring Calcium Sensitization Without Proarrhythmic Risk

PPTA is indicated for in vivo and ex vivo heart failure studies where traditional inotropes would introduce confounding calcium overload and proarrhythmic effects. Its mechanism—enhancing myofilament calcium sensitivity without elevating intracellular calcium—makes it suitable for investigating pure calcium sensitization in isolated perfused heart preparations and chronic heart failure models. The Phase 2 clinical data provide human PK/PD reference for translational study design [1].

Cerebral Ischemia-Reperfusion Studies Targeting Inflammatory and Apoptotic Pathways

Based on direct comparative evidence against edaravone, PPTA should be prioritized in stroke models investigating therapeutic modulation of IL-1β, TNF-α, caspase-3, and HSP-70 pathways [1]. Its ability to reverse ischemia-induced cognitive deficits while simultaneously suppressing inflammatory and apoptotic markers makes it a valuable tool compound for mechanistic studies of post-stroke neuroinflammation and delayed neuronal death.

Dual Cardiovascular-Neuroprotective Pharmacology Investigations

Researchers examining the intersection of cardiac and cerebral protection—such as in models of cardiac arrest, cardiopulmonary bypass, or cardiogenic shock with neurological sequelae—will benefit from PPTA's unique dual-activity profile. Unlike levosimendan, which has established neuroprotective data but also PDE inhibitory activity, PPTA offers a cleaner pharmacological tool for isolating calcium sensitization-dependent neuroprotection [1].

Formulation Development and Stability Studies of Sparingly Soluble Calcium Sensitizers

PPTA's intrinsic poor aqueous solubility and stability challenges, addressed through patented freeze-dried formulation technology, position it as a model compound for developing and optimizing lyophilized injectable formulations for hydrophobic calcium sensitizers [1]. Researchers working on formulation science can use PPTA as a case study for excipient selection, pH optimization, and freeze-drying cycle development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperphentonamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.